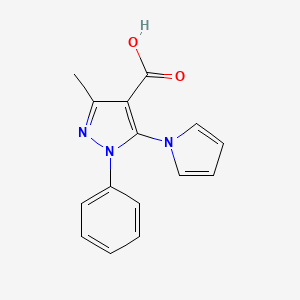

3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

説明

特性

IUPAC Name |

3-methyl-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-11-13(15(19)20)14(17-9-5-6-10-17)18(16-11)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEADDCDQHQMOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)N2C=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with pyrrole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents such as bromine or nucleophilic reagents like sodium methoxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

Drug Design and Development

The compound serves as a scaffold in the development of novel pharmaceuticals, particularly in the context of anti-inflammatory and anticancer agents. Recent studies have highlighted its potential in synthesizing derivatives that exhibit significant biological activities.

Anticancer Properties

Research has indicated that derivatives of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid demonstrate notable cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity against MCF7 and NCI-H460 : Compounds derived from this scaffold showed growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM, indicating promising anticancer activity against breast and lung cancer cells .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Synthesis of Biologically Active Molecules

The multicomponent synthesis approach has gained traction for creating pyrazole derivatives, including this compound. This method enhances the efficiency of synthesis while maintaining high yields.

Multicomponent Reactions (MCRs)

Recent advancements in MCRs have facilitated the synthesis of various pyrazole derivatives with diverse biological activities:

- Antibacterial and Antifungal Activities : The compound has been incorporated into MCRs yielding derivatives effective against bacterial and fungal strains, showcasing a broad spectrum of antimicrobial activity .

Mechanistic Insights

Analytical data from molecular docking simulations and synthetic mechanisms provide insights into how these compounds interact at the molecular level, enhancing their design for specific therapeutic targets .

Case Studies

Several case studies illustrate the practical applications of this compound:

作用機序

The mechanism of action of 3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Findings:

The pyrrole ring at position 5 enhances π-π stacking interactions, as seen in crystal structures , whereas phenyl or phenoxy substituents (e.g., 5-phenoxy analog ) exhibit different packing modes due to larger dihedral angles (73.67° vs. 34.95° in the target compound ).

Biological Activity :

- Amide derivatives of the target compound and its analogs (e.g., compound 20 ) show synergistic antibacterial activity , likely due to improved cell membrane penetration from lipophilic groups.

- Fluorinated derivatives (e.g., 1-(2,4-difluorophenyl) analog ) exhibit enhanced bioactivity, attributed to fluorine’s electronegativity and metabolic stability.

生物活性

3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, structural characteristics, and biological evaluations, focusing on its potential therapeutic applications.

Chemical Structure

The compound has the molecular formula and features a central pyrazole ring substituted with a phenyl group and a pyrrole moiety. The dihedral angles between the pyrrolyl and phenyl rings with the pyrazole ring are critical for understanding its biological activity, as these angles influence intermolecular interactions and stability within biological systems .

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino derivatives with appropriate aldehydes under acidic conditions. A notable method includes heating a mixture of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with dimethoxytetrahydrofuran in acetic acid, yielding the desired product with high purity and yield .

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The mechanisms of action often involve inhibition of key targets such as topoisomerase II, EGFR, and VEGFR .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Pyrazole derivatives are recognized for their effectiveness against a range of bacterial strains, highlighting their potential as antibacterial agents. The structure-function relationship suggests that modifications to the pyrazole ring can enhance activity against specific pathogens .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies have indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

- Anticancer Activity : A study demonstrated that compounds containing a 1H-pyrazole scaffold exhibited significant antiproliferative effects against multiple cancer types. The presence of substituents on the phenyl ring was found to enhance activity against breast cancer cells specifically .

- Antimicrobial Efficacy : Another investigation reported that derivatives with specific functional groups showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The structure was optimized to improve membrane permeability, which is crucial for antimicrobial efficacy .

- Anti-inflammatory Properties : Research highlighted the ability of certain pyrazole derivatives to reduce inflammation in animal models by inhibiting COX enzymes, suggesting their utility in developing new anti-inflammatory drugs .

Q & A

Q. Key Conditions :

- Reflux in polar aprotic solvents (e.g., DMSO, acetic acid).

- Catalytic bases (e.g., K₂CO₃) for nucleophilic substitutions .

- Recrystallization from ethanol or DMF/ethanol mixtures for purification .

Basic: How is the crystal structure of this compound characterized?

Methodological Answer :

X-ray diffraction (XRD) is the primary method:

- Sample Preparation : Crystals grown via slow evaporation from ethanol or DMF/ethanol mixtures .

- Structural Insights :

- Validation : Bond lengths and angles are cross-checked against computational models (e.g., DFT) .

Tools : SHELX programs for refinement and Mercury/CrystalMaker for visualization .

Advanced: How can computational methods predict the bioactivity of this compound?

Q. Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like LD transpeptidase or PPARγ .

DFT Studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .

ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic profiles (e.g., solubility, CYP450 interactions) .

Case Study : Pyrazole-carboxylic acid derivatives show antimicrobial and anti-diabetic activity via hydrogen bonding with active-site residues .

Advanced: How to resolve contradictions in spectroscopic data across studies?

Q. Methodological Answer :

NMR Analysis :

- Compare solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts .

- Use 2D NMR (COSY, HSQC) to confirm proton assignments .

IR Spectroscopy :

- Differentiate ester (C=O ~1700 cm⁻¹) vs. acid (C=O ~1680 cm⁻¹) stretches .

Purity Checks :

Example : Discrepancies in melting points may arise from polymorphic forms or solvent retention .

Basic: What analytical techniques ensure purity and structural integrity?

Q. Methodological Answer :

- Chromatography : HPLC (C18 column, MeOH/H₂O mobile phase) for purity ≥95% .

- Spectroscopy :

- ¹H/¹³C NMR for functional group confirmation .

- FTIR for carbonyl and aromatic stretch identification .

- Elemental Analysis : Match experimental vs. theoretical C/H/N/O percentages (error <0.4%) .

Reference Standards : Compare with CAS-registered data (e.g., CAS 293758-83-5) .

Advanced: What strategies optimize synthetic yield for scale-up?

Q. Methodological Answer :

Catalyst Screening : Compare K₂CO₃ (mild base) vs. KOH (strong base) for nucleophilic substitutions .

Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates vs. ethanol .

Temperature Control : Reflux at 80–100°C balances reactivity and side-product formation .

Workup Modifications : Use ice-water quenching to precipitate products and reduce losses .

Q. Yield Data :

| Step | Yield | Conditions | Reference |

|---|---|---|---|

| Pyrrole Substitution | 85% | Acetic acid, 2 h reflux | |

| Ester Hydrolysis | 90–95% | NaOH, ethanol, RT |

Advanced: What are the challenges in characterizing weak non-covalent interactions?

Q. Methodological Answer :

XRD Limitations : Weak C–H···π bonds may require high-resolution data (d-spacing <0.8 Å) .

Theoretical Modeling : Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions .

Thermal Analysis : DSC/TGA to assess stability of intermolecular interactions .

Case Study : C–H···O interactions in the title compound contribute ~5 kcal/mol stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。